Arimoclomol (citrate)
Description
Contextualizing Arimoclomol (B1213184) (citrate) within Contemporary Therapeutic Development
The development of therapies for neurodegenerative diseases has been a formidable challenge. Many of these conditions are characterized by the misfolding and aggregation of proteins, leading to cellular dysfunction and death. als-mnd.orgfrontiersin.org Arimoclomol represents a novel therapeutic strategy by targeting the heat shock response, a natural cellular defense mechanism against stress. alzdiscovery.orgals-mnd.org Unlike drugs that target a single protein or pathway, arimoclomol amplifies the production of a suite of protective molecules known as heat shock proteins (HSPs). nih.govmedscape.com This approach holds the potential for broader therapeutic applications across various diseases where protein misfolding is a key pathological feature. alzdiscovery.orgfrontiersin.org
Overview of Arimoclomol (citrate) as a Pharmacological Agent
Arimoclomol is a small molecule that can be administered orally and is capable of crossing the blood-brain barrier, a critical feature for treating neurological diseases. tandfonline.comnih.gov Its primary mechanism of action is the co-induction of the heat shock response. alzdiscovery.orgnih.gov It is believed to work by stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are the genetic switches that control the production of HSPs. drugbank.com This leads to an increased availability of chaperones like HSP70, which play a crucial role in refolding misfolded proteins, preventing their aggregation, and facilitating their clearance. drugbank.comwikipedia.org This modulation of the cellular protein quality control system is the cornerstone of arimoclomol's therapeutic potential. mdpi.com
Approved Indication for Niemann-Pick Disease Type C (NPC)
In September 2024, the U.S. Food and Drug Administration (FDA) approved Miplyffa (arimoclomol) for the treatment of Niemann-Pick disease, type C (NPC) in adults and children two years of age and older. fda.govneurologylive.comnih.gov This marked a significant milestone, as it was the first FDA-approved treatment for this devastating condition. fda.govhcplive.com NPC is a rare, inherited lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in various organs, including the brain. nih.govzevra.com
The approval of arimoclomol was based on the results of a prospective, randomized, double-blind, placebo-controlled Phase 2/3 clinical trial. nih.govnih.gov The study demonstrated that arimoclomol, when added to routine clinical care, resulted in a statistically significant and clinically meaningful reduction in disease progression compared to placebo. nih.govkempharm.com Specifically, the trial showed a 65% reduction in the annual rate of disease progression as measured by the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (5D-NPCCSS). nih.govnih.gov
Table 1: Key Findings from the Phase 2/3 Clinical Trial of Arimoclomol in NPC
| Outcome Measure | Arimoclomol Group | Placebo Group | Treatment Difference | p-value |
|---|---|---|---|---|
| Mean change in 5D-NPCCSS at 12 months | 0.76 | 2.15 | -1.40 | 0.046 |
Data sourced from a multinational, double-blind, randomized, placebo-controlled trial. nih.govnih.gov
Scope and Significance of Arimoclomol (citrate) Research in Proteostasis and Lysosomal Homeostasis
The research into arimoclomol extends far beyond its application in NPC, delving into its fundamental effects on cellular health, particularly in the realms of proteostasis and lysosomal homeostasis.
Proteostasis , or protein homeostasis, is the intricate network of processes that control the synthesis, folding, trafficking, and degradation of proteins. In many neurodegenerative diseases, this network is disrupted, leading to the accumulation of toxic protein aggregates. frontiersin.orgmdpi.com Arimoclomol's ability to enhance the heat shock response directly addresses this issue. By boosting the levels of HSPs, it aids in the proper folding of newly synthesized proteins and the refolding of those that have become misfolded, thereby preventing their aggregation. alzdiscovery.orgnih.gov Research has shown that arimoclomol can protect motor neurons by enhancing HSP expression and promoting the clearance of misfolded protein assemblies. medchemexpress.com
Lysosomal homeostasis is critical for the breakdown and recycling of cellular waste products. In lysosomal storage disorders like NPC and Gaucher disease, genetic defects impair the function of lysosomal enzymes, leading to the accumulation of undigested materials. nih.govgoogle.com Arimoclomol has been shown to improve lysosomal function. nih.govnih.gov It is believed to do this by several mechanisms, including stabilizing lysosomal membranes and increasing the activity of lysosomal enzymes. drugbank.com In the context of Gaucher disease, another lysosomal storage disorder, studies have demonstrated that arimoclomol can enhance the folding, maturation, and activity of the deficient enzyme, glucocerebrosidase (GCase). nih.govresearchgate.net This suggests a broader potential for arimoclomol in treating a range of lysosomal storage diseases. nih.govbiorxiv.org
The significance of arimoclomol research lies in its potential to offer a new therapeutic paradigm for a host of debilitating diseases. By targeting the fundamental cellular processes of proteostasis and lysosomal function, arimoclomol may provide a means to combat the underlying pathology of not only NPC but also other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease, where protein misfolding and cellular stress are common denominators. frontiersin.orgtandfonline.comacs.org
Table 2: Investigated Therapeutic Applications of Arimoclomol
| Disease | Key Research Findings |
|---|---|
| Niemann-Pick Disease Type C (NPC) | Approved treatment; significantly slows disease progression. fda.govnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Showed promise in preclinical models by improving muscle function and survival. tandfonline.comnih.gov Clinical trials in humans have yielded mixed results. alzdiscovery.orgdiva-portal.org |
| Gaucher Disease | In vitro studies demonstrated enhanced folding, maturation, and activity of the deficient GCase enzyme. nih.govresearchgate.net |
| Inclusion Body Myositis (IBM) | A clinical trial did not demonstrate a significant benefit. neurology.orgacrabstracts.org |
| Spinal and Bulbar Muscular Atrophy (SBMA) | In a mouse model, it improved muscle force and motor neuron survival. oup.com |
| Alzheimer's and Parkinson's Disease | In vitro studies with arimoclomol-loaded nanomicelles showed a reduction in the aggregation of key pathological proteins. acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C20H28ClN3O10 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b16-14-;/t13-;/m1./s1 |
InChI Key |
XSENLDLUMVYRET-NIOGVPEESA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Arimoclomol Citrate
Modulation of the Heat Shock Response (HSR)
The therapeutic potential of Arimoclomol (B1213184) is linked to its ability to enhance the HSR, a cellular pathway that helps proteins fold correctly and protects cells from stress-induced damage. alzdiscovery.org This response is crucial in various neurodegenerative diseases characterized by protein misfolding and aggregation. nih.gov Arimoclomol's co-inducing property means it selectively targets stressed cells, thereby augmenting their natural defense mechanisms. nih.gov
Co-induction of Molecular Chaperones
Arimoclomol's primary effect is the potentiation of molecular chaperone production, which are essential for maintaining protein homeostasis. alzdiscovery.org This co-induction is not a direct activation but an amplification of an existing stress response. nih.gov
Arimoclomol has been shown to consistently amplify the gene expression of heat shock proteins (HSPs) in various models. This leads to elevated levels of HSPs that can help refold misfolded proteins, prevent aggregation, and facilitate the clearance of protein aggregates. nih.govalzdiscovery.org
A key aspect of Arimoclomol's mechanism is its specific co-induction of the Hsp70 family of chaperones. nih.gov In preclinical models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), treatment with Arimoclomol has been shown to significantly increase the levels of Hsp70. nih.govresearchgate.netcolab.ws For instance, in a mouse model of ALS (SOD1G93A), Arimoclomol treatment resulted in markedly elevated levels of Hsp70 in the spinal cord. Similarly, in cellular models of Gaucher disease, Arimoclomol induced the expression of the ER-resident Hsp70, BiP, which aided in the proper folding and function of the deficient enzyme glucocerebrosidase. nih.gov
Research Findings on Arimoclomol's Induction of Hsp70
| Disease Model | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) - SOD1G93A mice | Spinal Cord | Significantly higher levels of Hsp70 and Hsp90. | |
| Gaucher Disease | Primary patient fibroblasts and neuronal-like cells | Induced relevant HSPs, including the ER-resident Hsp70 (BiP). | nih.gov |
| Niemann-Pick type C (NPC) | Brain | Restored Hsp70 levels. | nih.gov |
The induction of HSPs by Arimoclomol is mediated through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. nih.gov Under normal conditions, HSF1 is in an inactive monomeric state. ijbs.com Upon cellular stress, HSF1 trimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription. ijbs.comresearchgate.net
Arimoclomol's mechanism of action involves the stabilization of the interaction between activated HSF1 and HSEs. nih.gov This leads to a more robust and sustained transcriptional activation of HSP genes. nih.gov By prolonging the binding of HSF1 to the DNA, Arimoclomol ensures a greater production of protective chaperones in response to cellular stress. nih.gov
Arimoclomol acts to prolong the activation of HSF1 specifically in cells undergoing stress. nih.gov This sustained activation is a key feature of its co-inducing activity. zevra.com Research has shown that Arimoclomol enhances the phosphorylation of HSF1, a post-translational modification associated with its prolonged activation state. nih.govnih.gov This extended activation allows for an amplified and more durable heat shock response, providing enhanced cytoprotection in the face of persistent cellular stress. nih.gov
Summary of Arimoclomol's Effect on HSF1 Activation
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Stabilization of HSF1-HSE Interaction | Arimoclomol enhances the binding of activated HSF1 to Heat Shock Elements in the DNA. | More robust and sustained transcription of HSP genes. | nih.govnih.gov |
| Prolonged HSF1 Activation | Arimoclomol extends the duration of HSF1 activation under cellular stress, partly by promoting its hyperphosphorylation. | Amplified and more durable heat shock response, leading to enhanced cellular protection. | nih.govzevra.comnih.gov |
Heat Shock Factor 1 (HSF1) Activation and DNA Binding
Distinction from Non-Specific Cell Stressors in HSR Activation
Arimoclomol's activation of the Heat Shock Response (HSR) is distinct from that of non-specific cell stressors. Unlike agents that directly induce cellular stress and thereby trigger the HSR, arimoclomol functions as a co-inducer. nih.govnih.gov This means it amplifies a pre-existing stress response rather than initiating one in healthy, unstressed cells. nih.govresearchgate.net The primary mechanism of HSR activation involves the transcription factor Heat Shock Factor 1 (HSF1). In unstressed cells, HSF1 is in an inactive state. Various stressors, such as heat shock or proteotoxic stress, cause HSF1 to become activated, trimerize, and translocate to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of heat shock protein (HSP) genes, initiating their transcription. nih.gov
Arimoclomol's role is to prolong the binding of already activated HSF1 to these HSEs, thereby extending and amplifying the production of HSPs, such as HSP70. nih.gov This potentiation of the HSR is dependent on the initial activation of HSF1 by a cellular stressor. nih.gov In contrast, non-specific cell stressors directly cause protein misfolding or other cellular damage, which in turn activates the HSR as a primary response. Arimoclomol, therefore, offers a more targeted modulation of the HSR, specifically in cells that are already under physiological stress. nih.govnih.gov
| Feature | Arimoclomol (citrate) | Non-Specific Cell Stressors |
| HSR Activation | Co-inducer (amplifies existing response) | Direct inducers |
| Action on HSF1 | Prolongs binding of activated HSF1 to HSEs | Cause de novo activation of HSF1 |
| Cellular Context | Acts on physiologically stressed cells | Act on both stressed and unstressed cells |
Influence on Lysosomal Function and Autophagy Pathways
Arimoclomol exerts a significant influence on lysosomal function and autophagy, primarily through the activation of a key network of genes. This is a critical aspect of its mechanism, particularly in the context of lysosomal storage diseases.
Activation of Transcription Factors EB (TFEB) and E3 (TFE3)
A pivotal step in arimoclomol's mechanism of action is the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govzevra.comkempharm.com These transcription factors are master regulators of lysosomal biogenesis and autophagy. nih.govbohrium.com
In their inactive state, TFEB and TFE3 are phosphorylated and reside in the cytoplasm. nih.govembopress.org Arimoclomol promotes the dephosphorylation of TFEB and TFE3, leading to their translocation from the cytosol into the nucleus. nih.govnih.govnih.gov This nuclear translocation is a critical step that allows these transcription factors to access their target genes. zevra.comembopress.org Studies have shown that in cells with impaired lysosomal function, such as in Niemann-Pick disease type C (NPC), there is an enhanced sensitivity to TFEB and TFE3 activation by arimoclomol. zevra.com A dose-dependent increase in the nuclear translocation of TFEB and TFE3 has been demonstrated in cells treated with arimoclomol. zevra.com
Once in the nucleus, TFEB and TFE3 bind to the promoter regions of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network. nih.govzevra.com This binding initiates the transcription of a wide array of genes involved in lysosomal function and autophagy. nih.govresearchgate.net Research has demonstrated that arimoclomol treatment significantly enhances the binding of TFE3 to the CLEAR promoter elements of several key lysosomal genes. zevra.com
A significant consequence of CLEAR gene upregulation by arimoclomol is the enhanced expression of the NPC1 gene, which is mutated in Niemann-Pick disease type C. nih.govzevra.com The resulting increase in NPC1 protein levels, coupled with the chaperone activity of upregulated HSPs, facilitates the correct folding, processing, and trafficking of the NPC1 protein to the lysosome. nih.govnih.gov This improved maturation and localization of NPC1 protein can help to alleviate the accumulation of unesterified cholesterol, a hallmark of NPC disease. nih.govresearchgate.net
Upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) Genes
Mitigation of Lysosomal Dysfunction
Arimoclomol (citrate) exerts its therapeutic effects primarily by amplifying the cellular heat shock response (HSR), a fundamental protective mechanism that manages protein folding and stability. patsnap.comalzdiscovery.orgnpuk.orgbiospace.com This amplification leads to an increased production of heat shock proteins (HSPs), particularly members of the HSP70 family, which function as molecular chaperones. patsnap.comnewdrugapprovals.org These chaperones play a critical role in refolding misfolded or aggregated proteins, facilitating their proper function or degradation, and thereby restoring cellular protein homeostasis (proteostasis). patsnap.comalzdiscovery.orgnih.gov The compound is characterized as an HSP co-inducer, meaning it enhances the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, only in cells already under stress, leading to a more robust chaperone response where it is most needed. alzdiscovery.org
In the context of lysosomal storage diseases (LSDs), this mechanism directly addresses the underlying pathology of dysfunctional lysosomal proteins. alzdiscovery.orgnpuk.org Many LSDs, such as Niemann-Pick disease type C (NPC) and Gaucher disease, are caused by mutations that lead to misfolded lysosomal enzymes or transport proteins. alzdiscovery.orgnih.gov These aberrant proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in reduced lysosomal function and the accumulation of toxic substrates. biorxiv.org
In Niemann-Pick Disease Type C (NPC):
In Gaucher Disease:
Gaucher disease results from mutations in the GBA gene, which encodes the lysosomal enzyme acid beta-glucosidase (GCase). nih.gov These mutations typically cause the GCase enzyme to misfold and be prematurely degraded, preventing it from reaching the lysosome to perform its function. nih.govbiorxiv.org Research has demonstrated that arimoclomol induces relevant HSPs, including the ER-resident HSP70 (also known as BiP), which enhances the folding, maturation, and trafficking of mutated GCase. nih.govnih.govresearchgate.net By acting as a pharmacological chaperone, arimoclomol helps increase the amount of functional GCase that correctly localizes to the lysosome, thereby improving its enzymatic activity. nih.govnih.gov This has been observed across several common GCase mutations, including L444P and N370S, in both patient-derived fibroblasts and neuronal cell models. nih.govnih.gov
| Disease Model | Key Molecular Event | Cellular Outcome | Reference |
|---|---|---|---|
| Niemann-Pick Disease Type C (NPC) | Activation and nuclear translocation of TFEB/TFE3. | Upregulation of CLEAR gene network, including NPC1, leading to reduced cholesterol accumulation. | nih.govnasdaq.com |
| Gaucher Disease (GD) | Induction of ER-resident HSP70 (BiP). | Enhanced folding, maturation, and lysosomal localization of mutant GCase enzyme. | nih.govnih.gov |
| General Lysosomal Storage Diseases | Amplification of Heat Shock Protein (e.g., HSP70) production. | Rescue of misfolded proteins, clearance of protein aggregates, and improved lysosomal function. | npuk.orgbiospace.com |
Interplay with Unfolded Protein Response (UPR) Activation
The accumulation of misfolded proteins, a hallmark of many LSDs, is not only a cytosolic issue but also causes significant stress within the endoplasmic reticulum (ER), the primary site for protein synthesis and folding. biorxiv.orgnih.gov This condition, known as ER stress, triggers a set of signaling pathways collectively called the Unfolded Protein Response (UPR). nih.gov The UPR aims to restore ER homeostasis by reducing the protein load, increasing the folding capacity of the ER, and promoting the degradation of misfolded proteins. plos.org
Arimoclomol's mechanism of action is intricately linked with the UPR. While its primary effect is the amplification of the HSR, research indicates that arimoclomol can also potentiate the UPR. nih.gov There is significant crosstalk between the HSR and the UPR, as both are cellular stress responses designed to manage proteotoxicity. nih.gov The induction of specific HSPs by arimoclomol, such as the ER-lumenal chaperone BiP (also known as GRP78 or HSP70 family member HSPA5), is a direct point of intersection. nih.govnih.gov BiP is a master regulator of the UPR, sensing the accumulation of unfolded proteins and initiating the downstream signaling cascades. sciltp.com
In studies related to NPC, the combination of upregulating CLEAR network proteins (a consequence of HSR amplification) and increasing UPR activation was shown to be crucial for enlarging the pool of mature, functional NPC1 protein that successfully traffics to the lysosome. nih.gov This suggests a synergistic relationship where arimoclomol enhances two complementary cellular quality control systems.
Furthermore, in a preclinical model of retinitis pigmentosa, a disease also characterized by protein misfolding and ER stress, arimoclomol treatment enhanced the already-activated UPR in addition to the HSR. nih.gov This potentiation of dual stress responses was associated with improved photoreceptor survival and function, highlighting that the interplay between these pathways may be a key component of arimoclomol's protective effects in diseases where ER stress is a contributing factor. nih.gov By bolstering both the cytosolic (HSR) and ER-specific (UPR) protein quality control machinery, arimoclomol provides a more comprehensive approach to mitigating the cellular consequences of misfolded proteins. nih.govnih.gov
| Mechanism | Description | Significance | Reference |
|---|---|---|---|
| Potentiation of UPR | Arimoclomol enhances the UPR signaling pathways in cells experiencing ER stress. | Works in concert with HSR amplification to provide a more robust response to protein misfolding. | nih.gov |
| Induction of BiP/GRP78 | Arimoclomol treatment increases levels of the ER-resident chaperone BiP, a key UPR sensor. | Enhances the protein folding capacity of the ER and directly modulates UPR signaling. | nih.govnih.gov |
| Synergistic Effect in NPC | Increased UPR activation, combined with HSR-mediated effects, increases the pool of mature NPC1 protein. | Demonstrates the cooperative action of HSR and UPR in correcting the molecular defect in a specific LSD. | nih.gov |
Preclinical Research Paradigms and Findings with Arimoclomol Citrate in Disease Models
Strategies for Investigating Protein Misfolding and Aggregation Disorders
The primary strategy for investigating the therapeutic potential of Arimoclomol (B1213184) revolves around its ability to enhance the heat shock response (HSR). nih.gov The HSR is a crucial cellular defense mechanism against various stressors, including the accumulation of unfolded or misfolded proteins. alzdiscovery.org Arimoclomol is understood to function by prolonging the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of HSP genes. guidetopharmacology.orgalzdiscovery.org This leads to increased levels of molecular chaperones, such as HSP70, which play a vital role in several key processes:
Assisting in the proper folding of newly synthesized proteins. alzdiscovery.org
Promoting the refolding of misfolded proteins. alzdiscovery.org
Preventing the aggregation of unfolded proteins. alzdiscovery.org
Facilitating the degradation of proteins that cannot be repaired. nih.gov
By amplifying this natural cellular defense, Arimoclomol is hypothesized to mitigate the proteotoxicity that is a common pathological hallmark of many neurodegenerative diseases. nih.govpadiracinnovation.org Preclinical research, therefore, focuses on evaluating the compound's ability to reduce the burden of protein aggregates, protect against neuronal cell death, and improve functional outcomes in various disease models. nih.govnih.gov Studies have explored its effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, often showing a reduction in the aggregation of key pathological proteins like β-amyloid and α-synuclein. alzdiscovery.orgacs.org
Neurodegenerative Disease Models
The therapeutic potential of Arimoclomol has been extensively studied in various preclinical models of neurodegenerative diseases, with a significant focus on those recapitulating the pathologies of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). nih.gov
ALS, or Motor Neuron Disease (MND), is a progressive neurodegenerative disorder characterized by the degeneration of motor neurons, leading to muscle weakness, paralysis, and eventual death. nih.govresearchgate.net A key pathological feature in many cases of ALS is the misfolding and aggregation of specific proteins within motor neurons. mndresearch.blogresearchgate.net
Transgenic mouse models overexpressing a mutated human superoxide (B77818) dismutase 1 (SOD1) gene, such as the SOD1(G93A) model, are one of the most widely used animal models in ALS research. mdpi.com These mice develop a progressive motor neuron disease that shares many features with human ALS, including the formation of protein aggregates in motor neurons. researchgate.netmdpi.com
Preclinical studies using SOD1(G93A) mice have shown that treatment with Arimoclomol can delay disease progression and extend lifespan. nih.govmndresearch.bloguptodateonline.ir The compound has been reported to improve muscle function and motor neuron survival in these models. nih.govresearchgate.net A meta-analysis of preclinical studies indicated significant improvements in histological, behavioral, and biochemical outcomes in Arimoclomol-treated animals. frontiersin.org
| Outcome Measure | Reported Effect of Arimoclomol Treatment | Reference |
|---|---|---|
| Lifespan | Increased survival by up to 22% | researchgate.netmndresearch.blog |
| Muscle Function | Significant improvement, even with late-stage treatment | nih.govfrontiersin.org |
| Motor Neuron Survival | Marked improvement in later stages of the disease | researchgate.netunito.it |
| HSP70 Expression | Increased expression in the spinal cord | nih.gov |
In SOD1(G93A) mice, Arimoclomol treatment has been shown to have a marked positive effect on motoneuron survival, particularly in the later stages of the disease. researchgate.net This neuroprotective effect is thought to be a direct consequence of the upregulation of heat shock proteins, which helps to mitigate the cellular stress caused by the mutant SOD1 protein. alzdiscovery.orguptodateonline.ir Studies have demonstrated that Arimoclomol-treated mice show improved hind limb muscle function. researchgate.net The preservation of motor neurons and their function contributes to the observed delay in disease progression and the extension of lifespan in these animal models. researchgate.netmndresearch.blog
A key pathological hallmark in SOD1-related ALS is the accumulation of ubiquitin-positive protein aggregates in the spinal cord. nih.gov Research has shown that treatment with Arimoclomol leads to a decrease in the number of these aggregates. nih.gov This finding suggests that by potentiating the heat shock response and increasing the levels of chaperone proteins like HSP70, Arimoclomol directly impacts the processes of protein aggregation and degradation. nih.gov The reduction of these toxic protein clumps is a central aspect of Arimoclomol's proposed mechanism of action in ameliorating ALS pathology. researchgate.net
Mutations in the Valosin-Containing Protein (VCP) gene are known to cause a multisystem proteinopathy that can include ALS, frontotemporal dementia (FTD), and inclusion body myopathy. nih.govnih.gov Preclinical research has expanded to include mouse models with VCP mutations to investigate therapies that could be effective across the ALS/FTD spectrum. nih.gov
A preclinical study using a mouse model with a VCP mutation demonstrated that amplifying the heat shock response with Arimoclomol could ameliorate the ALS/FTD-like phenotype. nih.gov The treatment was found to prevent neuronal loss in the spinal cord and brain of these mice, which is consistent with findings from the SOD1 mouse models. nih.gov Furthermore, research on human cell models, including VCP mutant patient fibroblasts and iPSC-derived motor neurons, has shown improvements in pathology following Arimoclomol treatment. nih.govnih.gov These findings suggest that targeting the heat shock response may have therapeutic potential for forms of ALS and FTD that are not linked to SOD1 mutations. padiracinnovation.orgnih.gov
| Model System | Key Findings with Arimoclomol Treatment | Reference |
|---|---|---|
| VCP Mutant Mice | Ameliorated ALS/FTD-like phenotype, prevented neuronal loss | nih.gov |
| VCP Mutant Patient Fibroblasts | Ameliorated cellular cytotoxicity | nih.gov |
| iPSC-Derived Motor Neurons (VCP Mutant) | Improvements in cellular pathology | nih.gov |
Amyotrophic Lateral Sclerosis (ALS) / Motor Neuron Disease (MND)
Valosin-Containing Protein (VCP) Mutant Models (ALS/Frontotemporal Dementia Spectrum)
Amelioration of Pathological Phenotypes in Spinal Cord and Brain
Arimoclomol has demonstrated the capacity to alleviate disease-related pathologies in the central nervous system across various preclinical models of neurodegenerative diseases. In mouse models with a mutation in the valosin-containing protein (VCP) gene, which leads to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), arimoclomol treatment led to a significant improvement in the pathological characteristics observed in both the spinal cord and the brain. nih.gov This amelioration of the ALS/FTD-like phenotype is linked to the amplification of the heat shock response (HSR). nih.govpadiracinnovation.org
Similarly, in the AR100 mouse model of spinal and bulbar muscular atrophy, administration of arimoclomol after the onset of symptoms significantly delayed disease progression. nih.gov The beneficial effects were attributed to the amelioration of the pathogenic processes occurring within the spinal cord. nih.gov These findings replicate earlier results seen in the SOD1 mouse model of ALS, suggesting a broader potential of HSR amplification as a therapeutic strategy. nih.govresearchgate.net In the mVCP model, while motor neurons showed an endogenous HSR stress response, it was insufficient to prevent pathology; arimoclomol treatment amplified this response, resulting in an approximately 4-fold increase in HSP70 compared to controls. nih.gov
| Disease Model | Key Pathological Feature | Observed Effect of Arimoclomol | Reference |
|---|---|---|---|
| Mutant VCP Mouse (ALS/FTD) | ALS/FTD-like phenotype in spinal cord and brain | Ameliorated the pathological phenotype | nih.govpadiracinnovation.org |
| AR100 Mouse (Spinal and Bulbar Muscular Atrophy) | Motor neuron degeneration and muscle atrophy | Delayed disease progression and attenuated deterioration | nih.gov |
| SOD1 Mouse (ALS) | ALS-like phenotype | Ameliorated pathological deficits | nih.govresearchgate.net |
Prevention of Neuronal Loss
A crucial finding in preclinical studies is the neuroprotective effect of arimoclomol, specifically its ability to prevent the death of neurons. In mouse models of ALS and FTD caused by VCP mutations, the amplification of the heat shock response by arimoclomol was shown to prevent neuronal loss. nih.govpadiracinnovation.orgresearchgate.net This neuroprotective outcome was also observed in the SOD1 mouse model of ALS. nih.govresearchgate.net
In studies of mice with spinal and bulbar muscular atrophy (AR100 model), arimoclomol treatment that began after symptom onset effectively prevented the degeneration of motor neurons. nih.gov This preservation of motor neurons contributed to improved survival of functional motor units and a reduction in muscle atrophy. nih.gov The progressive degeneration of motor neurons in the brainstem and spinal cord is a defining characteristic of ALS. d-nb.info
Fused in Sarcoma (FUS) Variant Models
Research has utilized cellular and animal models expressing variants of the Fused in Sarcoma (FUS) protein, which are linked to familial ALS, to investigate the effects of arimoclomol. nih.govnih.gov Protein misfolding and mislocalization are central themes in FUS-associated ALS. nih.gov In these models, the therapeutic strategy aims to enhance the cell's capacity for protein chaperoning by upregulating heat shock proteins (HSPs). nih.gov However, studies revealed that motor neurons expressing FUS variants have a suppressed heat shock response, presenting a challenge for therapies relying on HSP induction. nih.govnih.gov
Preservation of Nuclear FUS Localization
A key pathological feature in FUS-related ALS is the mislocalization of the FUS protein from the nucleus to the cytoplasm. In primary culture models of motor neurons expressing the FUSR521G variant, arimoclomol was effective in preserving the nuclear localization of FUS. nih.gov Its efficacy in maintaining nuclear FUS was comparable to that of class I histone deacetylase (HDAC) inhibitors. nih.gov Interestingly, this protective effect occurred despite the fact that arimoclomol did not induce the expression of HSPA1A (a major stress-inducible HSP) in these FUS-variant motor neurons, pointing towards complex or alternative mechanisms of action. nih.gov
TAR DNA Binding Protein 43 (TDP-43) Variant Models
Similar to FUS models, preclinical research on arimoclomol has been conducted in models featuring variants of the TAR DNA Binding Protein 43 (TDP-43). nih.govnih.gov Cytoplasmic inclusions of TDP-43 are a major pathological hallmark of both ALS and FTD. biorxiv.orgresearchgate.net Culture models using motor neurons expressing the TDP-43G348C variant were developed to study disease mechanisms and test therapeutic compounds. nih.gov These models exhibit key pathological features such as the depletion of nuclear TDP-43. nih.gov
Preservation of Nuclear TDP-43 and Brg1
In cultured motor neurons expressing the TDP-43G348C variant, arimoclomol treatment was found to preserve the nuclear localization of TDP-43. nih.govnih.govbiorxiv.org Alongside TDP-43, it also helped maintain the nuclear presence of Brg1, a component of the nBAF chromatin remodeling complex which is often depleted from the nucleus in this disease model. nih.govnih.govbiorxiv.org This effect was observed even in the absence of a significant HSP induction.
Exploration of HSP-Independent Neuroprotective Properties
A significant finding from studies using both FUS and TDP-43 variant models is that arimoclomol exhibits neuroprotective properties that appear to be independent of its function as an HSP co-inducer. nih.govnih.gov In cultured motor neurons expressing either FUSR521G or TDP-43G348C, arimoclomol helped preserve the nuclear localization of the respective proteins but failed to induce the expression of the stress-inducible HSPA1A or preserve levels of Hspa8 mRNA. nih.govnih.govbiorxiv.org
Likewise, in FUSR521G mice, arimoclomol treatment restored performance on cognitive tests, but this functional improvement occurred without any detectable induction of HSPs in the cortex or spinal cord. nih.gov These results strongly suggest that the neuroprotective benefits of arimoclomol in these specific models are not solely dependent on the amplification of the heat shock response and that other mechanisms are at play. nih.govnih.govnih.gov
| Model | Biomarker/Outcome | Effect of Arimoclomol | HSP Induction (HSPA1A) | Reference |
|---|---|---|---|---|
| Cultured Motor Neurons (FUSR521G) | Nuclear FUS preservation | Effective | Not induced | nih.gov |
| Cultured Motor Neurons (TDP-43G348C) | Nuclear TDP-43 & Brg1 preservation | Effective | Not induced | nih.govnih.govbiorxiv.org |
| FUSR521G Mice | Cognitive function | Restored performance | Not induced in cortex/spinal cord | nih.gov |
In Vitro Cellular Models (e.g., Patient Fibroblasts, iPSC-derived Motor Neurons)
Arimoclomol has been investigated in various in vitro cellular models to elucidate its therapeutic potential, particularly in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease Type C (NPC). These models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons, offer valuable platforms to study disease mechanisms and evaluate drug efficacy at the cellular level. nih.govnih.govfrontiersin.org
In the context of ALS, studies have utilized iPSC-derived motor neurons from patients with mutations in genes such as SOD1 and VCP. nih.govnih.gov Research on motor neurons derived from patients with VCP mutations, which can cause both ALS and Frontotemporal Dementia (FTD), demonstrated that arimoclomol treatment can ameliorate key degenerative features. nih.gov Similarly, in models of familial ALS with SOD1 mutations, arimoclomol has shown promise in preclinical studies. nih.govmdpi.com The rationale for using arimoclomol in these models stems from its ability to amplify the heat shock response (HSR), a cellular mechanism that helps refold misfolded proteins, a common pathological hallmark in many neurodegenerative disorders. nih.govnih.gov
Fibroblasts derived from patients also serve as a crucial tool. For instance, in studies related to valosin-containing protein (VCP) mutations, patient fibroblasts exhibited pathological characteristics that were improved by arimoclomol treatment. nih.gov These findings in human cell models are significant as they provide a translational link between preclinical animal models and potential therapeutic relevance for human diseases. nih.gov The use of iPSC technology allows for the generation of disease-relevant cell types, like motor neurons, from patients, providing a valuable resource for studying disease pathogenesis and for drug screening. nih.govfrontiersin.orgfrontiersin.orgimrpress.com
The following table summarizes key findings from studies using in vitro cellular models to investigate arimoclomol:
| Cell Model | Disease Context | Key Findings with Arimoclomol |
| Mutant VCP Patient Fibroblasts | ALS/FTD | Amelioration of pathological deficits. nih.gov |
| iPSC-derived Motor Neurons (VCP mutations) | ALS/FTD | Rescue of key degenerative features. nih.gov |
| iPSC-derived Motor Neurons (SOD1 mutations) | ALS | --- |
| NSC-34 cells, SOD1G93A mouse models, sALS clinical models | ALS | Melatonin reduced glutamate-induced cell death in NSC-34 cells. mdpi.com |
Niemann-Pick Disease Type C (NPC) Models
Niemann-Pick disease Type C (NPC) is a rare, inherited lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes. europa.euresearchgate.net Preclinical research using various NPC models has been instrumental in understanding the disease and evaluating potential therapies like arimoclomol.
The Npc1-/- mouse model, which has a spontaneous mutation in the Npc1 gene, is a widely used animal model that recapitulates many features of human NPC, including progressive neurological symptoms and a shortened lifespan. mdpi.comfrontiersin.org Studies in these mice have shown that arimoclomol can improve neurological phenotypes. mdpi.comresearchgate.net Specifically, treatment has been associated with improvements in ataxia. nih.gov Another murine model, the Npc1nmf/nmf mouse, was also used to evaluate arimoclomol, where it was found to modestly delay body weight loss. fda.gov
Research has also focused on the biochemical effects of arimoclomol in these models. For example, administration of arimoclomol was shown to normalize Hsp70 levels in the brain of Npc1-/- mice. mdpi.comnih.gov Additionally, treatment with bimoclomol, an analog of arimoclomol, improved myelination in the cerebellum of Npc1-/- mice. researchgate.net
The table below presents a summary of the findings in NPC1 knockout murine models:
| Murine Model | Key Findings with Arimoclomol/Analog |
| Npc1-/- | Improved neurological phenotypes, including ataxia. mdpi.comnih.gov |
| Npc1-/- | Normalized Hsp70 levels in the brain. mdpi.comnih.gov |
| Npc1-/- | Bimoclomol treatment improved cerebellar myelination. researchgate.net |
| Npc1nmf/nmf | Modestly delayed body weight loss. fda.gov |
Fibroblasts cultured from skin biopsies of NPC patients are a valuable in vitro model for studying the cellular pathology of the disease and for testing potential therapeutic agents. europa.eumdpi.com These cells exhibit the characteristic lysosomal accumulation of unesterified cholesterol. nih.govnih.gov
Treatment of NPC patient-derived fibroblasts with arimoclomol has been shown to significantly reduce this lysosomal cholesterol accumulation. nih.govnih.gov This effect is thought to be mediated by arimoclomol's ability to amplify the heat shock response, which can help in the proper folding and function of the mutated NPC1 protein. nih.gov Studies have demonstrated a dose-dependent increase in NPC1 protein levels in fibroblast cell lines from NPC patients treated with arimoclomol. google.comzevra.com
Key findings from studies using NPC patient-derived fibroblasts are summarized in the following table:
| Finding | Description |
| Reduced Cholesterol Accumulation | Arimoclomol treatment significantly decreased the storage of unesterified cholesterol in lysosomes. nih.govnih.gov |
| Increased NPC1 Protein Levels | A dose-dependent increase in NPC1 protein was observed following arimoclomol treatment. google.comzevra.com |
Mutations in the NPC1 or NPC2 genes often lead to misfolded proteins that are prematurely degraded, resulting in a loss of function. europa.eunih.gov A key proposed mechanism of action for arimoclomol in NPC is its ability to promote the correct folding and function of these proteins. alzdiscovery.org
Arimoclomol is a co-inducer of the heat shock response, which leads to the increased production of heat shock proteins (HSPs), such as HSP70. nih.govalzdiscovery.org These HSPs act as molecular chaperones, assisting in the proper folding of other proteins. alzdiscovery.org In the context of NPC, it is believed that by amplifying the HSR, arimoclomol can help stabilize the misfolded NPC1 protein, allowing it to fold correctly and function properly in cholesterol trafficking. mdpi.comalzdiscovery.org This is supported by findings that HSP70 plays a critical role in the maturation of the NPC1 protein. nih.gov Furthermore, in vitro studies have shown that arimoclomol can increase the levels of mature NPC1 protein in patient fibroblasts. zevra.com
The proposed mechanism is further supported by the observation that arimoclomol can activate transcription factors TFEB and TFE3, which in turn upregulate the expression of genes involved in lysosomal function, including NPC1. nih.gov
| Mechanism | Effect of Arimoclomol |
| Heat Shock Response Amplification | Increases production of HSPs, such as HSP70. nih.govalzdiscovery.org |
| Protein Folding | Promotes the physiological folding and function of NPC1/NPC2 proteins. mdpi.comalzdiscovery.org |
| NPC1 Protein Maturation | Increases the levels of mature NPC1 protein. zevra.com |
| Gene Expression | Activates TFEB and TFE3, leading to increased NPC1 gene expression. nih.gov |
A hallmark of NPC is the accumulation of unesterified cholesterol and other lipids within the lysosomes of cells throughout the body. researchgate.netnih.gov This lipid buildup leads to cellular dysfunction and contributes to the neurodegenerative and visceral symptoms of the disease. nih.gov
Preclinical studies have consistently demonstrated that arimoclomol can effectively reduce this lysosomal lipid accumulation. In in vitro models using fibroblasts from NPC patients, arimoclomol treatment led to a significant decrease in the storage of unesterified cholesterol. researchgate.netnih.gov This effect has also been observed in vivo. In Npc1-/- mouse models, arimoclomol treatment has been shown to attenuate lysosomal storage. researchgate.netnih.gov This reduction in lipid burden is a direct consequence of the restored function of the NPC1 protein, which facilitates the transport of cholesterol out of the lysosomes. nih.gov
The following table summarizes the effects of arimoclomol on lysosomal lipid accumulation:
| Model | Effect on Lipid Accumulation |
| NPC Patient-Derived Fibroblasts | Significantly reduced lysosomal storage of unesterified cholesterol. researchgate.netnih.gov |
| Npc1-/- Murine Models | Attenuated lysosomal storage. researchgate.netnih.gov |
For a therapeutic agent to be effective in treating the neurological symptoms of NPC, it must be able to cross the blood-brain barrier and exert its effects within the central nervous system (CNS). drugbank.com Preclinical data from Npc1-/- mice have provided evidence of CNS target engagement by arimoclomol. nih.gov
Studies have shown that arimoclomol administration can reactivate the transcription factor Hsf1 and restore the levels of Hsp70 in the brain of these mice. nih.gov This is a crucial finding as it demonstrates that arimoclomol can induce its intended molecular mechanism within the primary site of neurodegeneration in NPC. The normalization of Hsp70 levels in the brain was associated with improvements in neurological phenotypes, such as ataxia. nih.gov Furthermore, treatment with a recombinant HSP70 has been shown to reduce glycosphingolipid levels in the CNS of Npc1-/- mice. researchgate.net
These findings support the notion that arimoclomol's therapeutic effects in NPC are, at least in part, mediated by its direct action within the brain.
| Finding | Description |
| Hsf1 Reactivation in the Brain | Arimoclomol reactivated the Hsf1 transcription factor in the brains of Npc1-/- mice. nih.gov |
| Hsp70 Restoration in the Brain | Administration of arimoclomol completely restored Hsp70 levels in the brain of Npc1-/- mice. nih.gov |
| Improvement in Neurological Phenotypes | The restoration of Hsp70 levels in the brain was accompanied by improvements in ataxia. nih.gov |
| Reduction of Glycosphingolipids | Recombinant HSP70 treatment reduced glycosphingolipid levels in the CNS of Npc1-/- mice. researchgate.net |
Gaucher Disease (GD) Models
Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA gene, which result in a deficiency of the enzyme glucocerebrosidase (GCase). biorxiv.orgcureibm.orggaucherdiseasenews.com This deficiency leads to the accumulation of its substrate, glucosylceramide, and other related lipids, causing cellular dysfunction. biorxiv.orgresearchgate.net Many GBA mutations cause the GCase protein to misfold, preventing its proper function and transport to the lysosome. nih.govgaucherdiseasenews.comucl.ac.uk Arimoclomol, a small molecule heat shock protein (HSP) amplifier, has been investigated in preclinical GD models for its potential to address this underlying protein misfolding pathology. biorxiv.orgcureibm.org It acts by amplifying the production of molecular chaperones, such as those in the HSP70 family, which are crucial for protein folding and maintaining lysosomal integrity. gaucherdiseasenews.comnih.gov
In preclinical studies utilizing human primary fibroblasts derived from patients with Gaucher disease, arimoclomol has demonstrated significant effects on the deficient GCase enzyme. biorxiv.orgnih.gov Treatment with arimoclomol led to the induction of relevant heat shock proteins, including the endoplasmic reticulum-resident HSP70 (also known as BiP). biorxiv.orgnih.govresearchgate.net This amplification of the heat shock response was associated with enhanced GCase protein levels and enzymatic activity in fibroblasts with a range of GD genotypes, including common neuronopathic (L444P) and non-neuronopathic (N370S) mutations. biorxiv.orgnih.govresearchgate.net The increased activity was observed in a time- and dose-dependent manner. nih.gov Furthermore, studies showed that arimoclomol treatment improved the correct localization of the mutant GCase to the lysosomes, the cellular compartment where it is needed to function. gaucherdiseasenews.comnih.gov In fibroblasts with the L444P/L444P genotype, arimoclomol administration enhanced GCase activity to a degree comparable to about one unit of the enzyme replacement therapy drug, alglucerase. d-nb.info
The therapeutic potential of arimoclomol was further explored in human neuronal models of Gaucher disease. biorxiv.orgnih.gov These models were created by differentiating multipotent adult stem cells (MASCs) from both healthy donors and GD patients (with neuronopathic and non-neuronopathic forms) into neuronal-like cells. nih.govnih.gov The findings in these neuronal cells mirrored the positive effects observed in fibroblasts. biorxiv.orgnih.gov Treatment with arimoclomol resulted in an increase in the amount and activity of the mutant GCase enzyme. gaucherdiseasenews.com These results were significant because arimoclomol is known to cross the blood-brain barrier, presenting a potential strategy for targeting the neurological manifestations of GD, for which effective treatments are lacking. researchgate.netnih.govnih.gov The successful recapitulation of these effects in a human neuronal model provides a strong rationale for its potential utility in neuronopathic forms of the disease. biorxiv.orgnih.govresearchgate.net
| Model System | Genotypes Studied | Key Findings with Arimoclomol Treatment | Reference |
|---|---|---|---|
| Human Primary GD Fibroblasts | Various, including L444P and N370S | Increased levels of HSP70 (BiP). Enhanced GCase folding, maturation, and activity. Improved localization of GCase to lysosomes. | biorxiv.orgnih.govgaucherdiseasenews.comresearchgate.netnih.gov |
| Human Neuronal Models (from MASCs) | Neuronopathic and non-neuronopathic | Recapitulated effects seen in fibroblasts. Increased amount and activity of mutant GCase. | biorxiv.orgnih.govgaucherdiseasenews.comnih.gov |
Arimoclomol's mechanism of action is centered on amplifying the cellular heat shock response, which plays a critical role in protein homeostasis (proteostasis). nih.govnih.gov In Gaucher disease, many GCase gene mutations produce a protein that is catalytically competent but unable to fold correctly. gaucherdiseasenews.comucl.ac.uk This misfolding leads to its retention in the endoplasmic reticulum (ER) and subsequent degradation, preventing it from reaching the lysosomes. ucl.ac.uk
Arimoclomol treatment induces the expression of key molecular chaperones like HSP70 and BiP. researchgate.netnih.gov These chaperones assist in the proper folding of the mutant GCase protein. gaucherdiseasenews.comgaucherdiseasenews.com By facilitating correct folding, arimoclomol promotes the maturation of GCase and its successful trafficking from the ER to the Golgi apparatus and finally to the lysosomes. researchgate.net Studies confirmed an increase in the mature, EndoH-resistant fraction of GCase in arimoclomol-treated cells, indicating successful transit through the Golgi. researchgate.netgoogle.com This enhanced folding and maturation ultimately leads to increased levels of functional GCase enzyme within the lysosomes, thereby increasing its total enzymatic activity. biorxiv.orggaucherdiseasenews.comnih.gov This approach aims to rescue the function of the patient's own mutant enzyme. gaucherdiseasenews.com
A consequence of substrate accumulation in lysosomal storage disorders like Gaucher disease is the compromise and destabilization of the lysosomal compartment. biorxiv.org The accumulation of glucosylceramide and glucosylsphingosine (B128621) can lead to lysosomal membrane permeabilization, a cellular event that can trigger cell death pathways. nih.govgoogle.com Heat shock proteins, particularly HSP70, have been shown to have cytoprotective functions that include maintaining lysosomal integrity during cellular stress. nih.gov By amplifying the production of HSP70, arimoclomol is believed to help protect against this lysosomal dysfunction and destabilization, adding another dimension to its potential therapeutic effect beyond simply enhancing GCase activity. nih.govgoogle.com
Inclusion Body Myositis (IBM) Models
Inclusion Body Myositis (IBM) is the most prevalent progressive muscle-wasting disease in individuals over 50. nih.gov Its pathology is characterized by the accumulation of misfolded protein clumps inside muscle cells, which form the "inclusion bodies" that give the disease its name. cureibm.orgucl.ac.uk As there is evidence of protein dyshomeostasis in IBM, preclinical research has investigated whether amplifying the heat shock response with arimoclomol could be a viable therapeutic strategy. nih.govhra.nhs.uk
The efficacy of arimoclomol has been tested in a transgenic mouse model that overexpresses a mutant valosin-containing protein (VCP). nih.gov These mice develop an inclusion body myopathy with features that mimic human IBM, including muscle weakness and the presence of protein aggregates and vacuoles in muscle fibers. nih.govresearchgate.net
In these preclinical models, long-term treatment with arimoclomol yielded significant improvements. nih.govresearchgate.net The treated mice showed a prevention of the progressive loss in muscle force and grip strength that was observed in the untreated mutant mice. nih.govresearchgate.net Histopathological analysis of muscle tissue from the arimoclomol-treated mice revealed a marked reduction in degenerative features, such as atrophied fibers and vacuoles, compared to their untreated counterparts. researchgate.net These findings suggested that by enhancing the heat shock response, arimoclomol could ameliorate key pathological features of the disease and improve muscle function in a relevant animal model. ucl.ac.uknih.gov
| Model System | Pathological Feature | Effect of Arimoclomol Treatment | Reference |
|---|---|---|---|
| Mutant Valosin-Containing Protein (VCP) Mouse Model | Muscle Strength (Grip Strength, Muscle Force) | Prevented the significant decline in muscle force and grip strength observed in untreated mice. | nih.govresearchgate.net |
| Muscle Pathology (Degenerating fibers, vacuoles) | Greatly reduced levels of degenerating and atrophied fibers. Ameliorated overall disease pathology. | nih.govresearchgate.net |
Broader Neurodegenerative Contexts
Preclinical research has explored the therapeutic potential of arimoclomol across a spectrum of neurodegenerative disorders beyond its primary indications. These investigations have largely focused on diseases characterized by protein misfolding and aggregation, leveraging arimoclomol's ability to enhance the cellular stress response.
Alzheimer's Disease (AD) Models (e.g., Beta-Amyloid Aggregation)
The pathological hallmarks of Alzheimer's disease include the extracellular deposition of beta-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. frontiersin.org Preclinical studies have suggested that arimoclomol's induction of heat shock proteins (HSPs) could offer a therapeutic benefit in AD. alzdiscovery.org In vitro studies have demonstrated that arimoclomol-loaded nanomicelles can significantly reduce the aggregation of Aβ1–42, a key pathological protein in Alzheimer's. researchgate.netnih.gov The mechanism is thought to involve the upregulation of chaperones like HSP70 and HSP90, which are known to interact with tau, assisting in its proper folding and preventing the formation of tangles. mdpi.com By increasing HSP70 levels, arimoclomol may help stabilize tau and reduce its potential for aggregation, while also guiding misfolded tau towards degradation pathways. mdpi.com The accumulation of toxic protein clumps, including beta-amyloid, is a critical factor in the cellular damage observed in Alzheimer's disease. padiracinnovation.org
Parkinson's Disease (PD) Models (e.g., Alpha-Synuclein (B15492655) Aggregation)
Parkinson's disease is characterized by the misfolding and aggregation of alpha-synuclein into Lewy bodies and the progressive loss of dopaminergic neurons. researchgate.net Preclinical research has investigated arimoclomol's potential to mitigate this alpha-synuclein pathology. alzdiscovery.org In vitro experiments have shown that arimoclomol nanomicelles significantly decrease the aggregation of alpha-synuclein. researchgate.netnih.gov The proposed mechanism involves enhancing the chaperone-mediated refolding pathway to clear protein aggregates. drugbank.commichaeljfox.org Research proposals have been put forward to screen arimoclomol in genetic models of PD that involve the overexpression of alpha-synuclein. michaeljfox.org The rationale is that by upregulating the heat shock response, arimoclomol could help manage the burden of misfolded alpha-synuclein, offering a neuroprotective effect. alzdiscovery.org
Huntington's Disease (HD) Models
Huntington's disease is a genetic neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, leading to its aggregation. ubc.ca While the induction of a heat shock protein response has been considered a neuroprotective strategy in models of polyglutamine-induced neurodegeneration, preclinical studies of arimoclomol in HD models have yielded mixed results. ubc.ca Some research suggests a potential benefit of increasing HSP levels in HD. alzdiscovery.org However, a study using the YAC128 mouse model of Huntington's disease found that treatment with arimoclomol did not result in an upregulation of the HSP response, nor did it improve motor function or rescue striatal pathology. ubc.cabmj.com The motor performance and brain and striatal volume of the arimoclomol-treated YAC128 HD mice were not significantly different from the untreated HD mice. bmj.com
Stroke Models
Preclinical investigations have indicated a potential role for arimoclomol in improving outcomes after a stroke. alzdiscovery.org In an embolic stroke model, arimoclomol was reported to lead to better functional recovery, even when administered 24 hours after the stroke's onset, suggesting its potential use in stroke rehabilitation. omicsonline.org Further preclinical data from an experimental rat model of stroke demonstrated that arimoclomol improved the functional recovery of motor skills. biospace.com These findings suggest that enhancing the heat shock response with arimoclomol could be beneficial in the context of ischemic brain injury. omicsonline.org
Mechanisms of Neuroprotection Beyond Chaperone Activity
While the primary mechanism of arimoclomol is the co-induction of heat shock proteins that act as molecular chaperones, research suggests that its neuroprotective effects may extend beyond this activity. alzdiscovery.org
Inhibition of Apoptosis
Heat shock proteins have been identified to possess neuroprotective mechanisms of action other than their chaperone function, including the inhibition of apoptosis, or programmed cell death. alzdiscovery.org By enhancing the levels of HSPs, arimoclomol may contribute to the suppression of apoptotic pathways that are often activated in neurodegenerative diseases, thereby promoting neuronal survival. This anti-apoptotic function represents an additional layer of neuroprotection conferred by arimoclomol treatment.
Modulation of Inflammatory Processes
Arimoclomol (citrate) has been investigated for its potential to modulate inflammatory pathways, a significant factor in the pathology of many neurodegenerative diseases. nih.govnih.gov The induction of heat shock proteins (HSPs) by arimoclomol is believed to be a key mechanism behind its neuroprotective effects, which extend to the modulation of inflammation. alzdiscovery.org
In preclinical studies, arimoclomol-loaded nanomicelles have demonstrated significant anti-inflammatory properties. nih.govnih.gov Research using an acute inflammation model showed that these nanomicelles effectively reduced the counts of leukocytes and neutrophils. nih.govnih.govresearchgate.net This suggests a potential therapeutic strategy for managing diseases where both neurodegeneration and inflammation are concurrent issues. nih.govpatsnap.com The neuroinflammatory response, often characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of conditions like Alzheimer's and Parkinson's disease. researchgate.net By targeting these inflammatory processes, arimoclomol may help mitigate disease progression. nih.gov
Further studies involving the co-application of arimoclomol with celastrol (B190767), another compound that modulates the heat shock response, have indicated that this combination can target multiple pathologies associated with neurodegenerative diseases, including inflammatory and oxidative stress. nih.gov
| Disease/Model | Key Findings | Reference |
|---|---|---|
| Acute Inflammation Model | Arimoclomol-loaded nanomicelles reduced leukocyte and neutrophil counts. | nih.govnih.govresearchgate.net |
| Neurodegenerative Disease Models (General) | Heat shock proteins induced by arimoclomol may modulate inflammation as part of their neuroprotective action. | alzdiscovery.org |
| Differentiated Human Neuronal Cells | Co-application with celastrol targets inflammatory and oxidative stress pathways. | nih.gov |
Improvement of Lysosomal Function
A primary focus of preclinical research on arimoclomol has been its effect on lysosomal function, particularly in the context of lysosomal storage diseases (LSDs). 2minutemedicine.com Conditions such as Niemann-Pick disease type C (NPC) and Gaucher Disease (GD) are caused by mutations in genes that encode for lysosomal proteins, leading to the accumulation of substrates and subsequent cellular dysfunction. europa.eunih.govnih.gov
Arimoclomol's mechanism of action is linked to its role as a co-inducer of the heat shock response (HSR). nih.govdrugbank.com It amplifies the production of HSPs, such as HSP70, only in cells already under stress. alzdiscovery.orgnih.gov This amplification helps to improve the folding, maturation, and trafficking of mutated proteins, thereby enhancing their function. nih.govresearchgate.netbiorxiv.org
In models of Gaucher Disease, arimoclomol was found to induce HSP70, which in turn enhanced the folding, maturation, and activity of the mutated enzyme acid beta-glucosidase (GCase). nih.govresearchgate.netbiorxiv.org This led to the correct localization of the enzyme and was observed across several GCase mutations in both primary patient fibroblasts and a human neuronal model of the disease. nih.govbiorxiv.org Similarly, in NPC models, arimoclomol is thought to promote the proper folding of NPC1 and/or NPC2 proteins, helping to restore their function in intracellular lipid transport. alzdiscovery.orgeuropa.eu This results in a reduction of lysosomal enlargement and lipid accumulation. 2minutemedicine.com
A key molecular pathway involves the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govquiverquant.com Arimoclomol promotes the translocation of these factors to the nucleus, where they increase the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. nih.govquiverquant.com This network governs lysosomal function and autophagy. nih.gov Upregulating CLEAR genes, including NPC1, enlarges the pool of functional lysosomal proteins, which helps to decrease the cytotoxic accumulation of cholesterol and other lipids in lysosomes. nih.gov This mechanism can improve cell viability even independently of NPC1 protein levels. nih.gov
| Disease/Model | Key Findings | Reference |
|---|---|---|
| Niemann-Pick Disease Type C (NPC) | Reduces lysosomal enlargement and lipid accumulation. 2minutemedicine.com Improves motor coordination in mouse models. 2minutemedicine.com Activates TFEB and TFE3, increasing expression of CLEAR genes and functional NPC1. nih.govquiverquant.com | 2minutemedicine.comnih.govquiverquant.com |
| Gaucher Disease (GD) | Induces HSP70, enhancing the folding, maturation, and activity of mutated GCase. nih.govresearchgate.netbiorxiv.org Improves correct cellular localization of GCase in primary cells and neuronal models. nih.govbiorxiv.org | nih.govresearchgate.netbiorxiv.org |
| Various Lysosomal Storage Diseases (LSDs) | Reduces lysosomal enlargement in patient-derived cells (Fabry, NPDA, NPC). 2minutemedicine.com HSP70 induction protects against lysosomal destabilization. biorxiv.org | 2minutemedicine.combiorxiv.org |
Advanced Methodologies and Future Research Directions for Arimoclomol Citrate
In Vitro and In Vivo Research Model Development
The development and utilization of robust preclinical models that accurately recapitulate human disease are fundamental to translational research. For Arimoclomol (B1213184), both genetically engineered animal models and advanced human cellular systems have been instrumental.
Genetically engineered animal models have been pivotal in demonstrating the preclinical efficacy of Arimoclomol across a spectrum of neurodegenerative and lysosomal storage diseases. These models are designed to mimic the genetic mutations and subsequent pathological cascades observed in human patients.
For Amyotrophic Lateral Sclerosis (ALS), the SOD1G93A transgenic mouse is a widely used model. Research in these mice has shown that Arimoclomol treatment can extend survival, delay disease onset, and improve neuromuscular function. neurologylive.com One of the key findings was that Arimoclomol administration, even at late stages of the disease, improved muscle function and was associated with an increase in Heat Shock Protein 70 (Hsp70) expression and a reduction in ubiquitin-positive protein aggregates in the spinal cord. alzdiscovery.org Another significant model for ALS and Frontotemporal Dementia (FTD) involves mice with a mutation in the valosin-containing protein (VCP) gene. In these mVCP mice, Arimoclomol treatment ameliorated the ALS/FTD-like pathology in the spinal cord and brain and prevented neuronal loss. guidetopharmacology.org
In the context of Niemann-Pick disease type C (NPC), a fatal neurodegenerative lysosomal storage disorder, Npc1-/- mice have been essential. nih.gov Studies in these animals demonstrated that Arimoclomol could reduce the accumulation of glycosphingolipids in the central nervous system, improve cerebellar myelination, and alleviate behavioral phenotypes. nih.govscispace.com Similarly, for Inclusion Body Myositis (IBM), a transgenic mouse model with a VCP gene mutation that recapitulates many features of the human disease was used. Treatment with Arimoclomol in these mice significantly reduced IBM-like pathological features in muscle and improved muscle strength. ucl.ac.uk
Table 1: Genetically Engineered Animal Models in Arimoclomol Research
| Disease Modelled | Gene/Mutation | Key Findings with Arimoclomol Treatment | Citations |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A | Delayed disease progression, extended lifespan, improved muscle function, increased Hsp70, reduced protein aggregates. | neurologylive.comalzdiscovery.org |
| ALS & Frontotemporal Dementia (FTD) | VCP | Ameliorated ALS/FTD-like phenotype, prevented neuronal loss. | guidetopharmacology.org |
| Niemann-Pick Disease Type C (NPC) | Npc1-/- | Reduced glycosphingolipid accumulation, improved myelination, attenuated neurological symptoms. | nih.govscispace.com |
| Inclusion Body Myositis (IBM) | VCP | Reduced pathological features in muscle, improved muscle strength. | ucl.ac.uk |
To bridge the gap between animal models and human clinical trials, advanced human cellular models, particularly those derived from patients, are increasingly employed. These in vitro systems offer a platform to study disease mechanisms and test therapeutic agents in a human genetic context.
Patient-derived primary fibroblasts have been utilized for several diseases. For Gaucher disease, another lysosomal storage disorder, fibroblasts from patients with various GBA gene mutations were used. nih.gov In these cells, Arimoclomol was shown to induce Hsp70 and enhance the folding, maturation, and activity of the deficient glucocerebrosidase (GCase) enzyme. nih.govresearchgate.net Similarly, fibroblasts from NPC patients have been crucial in demonstrating that Arimoclomol can improve lysosomal function and reduce the burden of lipid accumulation. nih.gov Dermal fibroblasts from patients with IBM have also been used, showing that Arimoclomol treatment could ameliorate the disease phenotype in these cells. ucl.ac.uk
More complex models, such as induced pluripotent stem cell (iPSC)-derived neurons, offer further advantages by allowing the study of disease-specific neuronal subtypes. For ALS and FTD research, iPSC-derived motor neurons from patients with VCP mutations have been developed. guidetopharmacology.org These models confirmed that Arimoclomol treatment led to improvements in cellular pathology, supporting findings from animal models. guidetopharmacology.orgresearchgate.net A human neuronal model of Gaucher disease, created by differentiating multipotent adult stem cells, also replicated the positive effects of Arimoclomol on the mutant GCase enzyme seen in fibroblasts. nih.govresearchgate.net
Table 2: Advanced Human Cellular Models in Arimoclomol Research
| Disease Investigated | Cellular Model | Key Findings with Arimoclomol Treatment | Citations |
|---|---|---|---|
| Gaucher Disease | Patient-derived primary fibroblasts, Neuronal-like cells | Induced Hsp70, enhanced folding, maturation, and activity of mutant GCase. | nih.govresearchgate.net |
| Niemann-Pick Disease Type C (NPC) | Patient-derived fibroblasts | Improved lysosomal function, reduced lipid accumulation. | nih.gov |
| Inclusion Body Myositis (IBM) | Patient-derived dermal fibroblasts | Ameliorated disease phenotype. | ucl.ac.uk |
| ALS & FTD | iPSC-derived motor neurons from patients with VCP mutations | Demonstrated improvements in cellular pathology. | guidetopharmacology.orgresearchgate.net |
Molecular and Biochemical Assay Integration
Integrating sophisticated molecular and biochemical assays is essential to dissect the specific pathways modulated by Arimoclomol. This includes comprehensive profiling of gene and protein expression and utilizing advanced imaging to visualize subcellular events.
Arimoclomol's primary mechanism is the amplification of the Heat Shock Response (HSR), a key cellular defense against stress. nih.gov Transcriptomic and proteomic studies have been central to understanding this process. Arimoclomol is not a direct inducer of HSR but acts as a co-inducer, prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of stress-inducible heat shock proteins (HSPs). guidetopharmacology.org This leads to the increased expression of chaperones, most notably Hsp70. guidetopharmacology.orgresearchgate.net Proteomic analyses have confirmed the upregulation of Hsp70 in various models, which is believed to be responsible for the neuroprotective effects by helping to refold misfolded proteins and prevent their aggregation. alzdiscovery.orgguidetopharmacology.orgresearchgate.net
In the context of lysosomal storage diseases like NPC, the mechanism extends beyond the general HSR. Mechanistic studies have revealed that Arimoclomol triggers the translocation of transcription factors TFEB and TFE3 to the nucleus. nih.gov These transcription factors are master regulators of lysosomal biogenesis and autophagy. Their activation leads to the increased expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network. guidetopharmacology.orgnih.gov Transcriptomic profiling has shown that Arimoclomol upregulates CLEAR genes, including NPC1, which is crucial for cholesterol transport out of the lysosome. nih.gov This upregulation, combined with the enhanced protein folding capacity from the HSR, helps restore lysosomal function. nih.gov
Visualizing the subcellular consequences of disease and the effects of therapeutic intervention is critical. While standard techniques like filipin (B1216100) staining have been used to show Arimoclomol's ability to reduce cholesterol accumulation in NPC models, future research will benefit from more advanced imaging methodologies. nihr.ac.uk
The development of real-time imaging tools to monitor protein aggregation in specific mitochondrial subcompartments represents a significant future direction. unipd.it As protein aggregation is a hallmark of many diseases Arimoclomol targets, applying such techniques could provide unprecedented insight into how the drug prevents or clears these aggregates at an organellar level. unipd.itmdpi.com
Furthermore, advanced fluorescence-based methods and machine-learning algorithms are being developed to visualize the dynamic interactions at organelle contact sites. frontiersin.org These sites, such as the contact points between the endoplasmic reticulum and mitochondria, are vital for cellular homeostasis, and their dysfunction is implicated in neurodegenerative diseases. frontiersin.org Employing these advanced imaging toolkits to study how Arimoclomol might modulate organelle communication and function could uncover novel aspects of its mechanism of action, particularly in how it maintains cellular health under stress.
Investigation of Combination Therapeutic Strategies
For complex, multifactorial diseases, combination therapies that target different pathological pathways may offer enhanced efficacy. Research into Arimoclomol has included investigations into its use as part of a combination regimen.
The most prominent example is in the treatment of Niemann-Pick disease type C. Clinical trials have evaluated Arimoclomol as an add-on therapy to the existing standard of care, which often includes miglustat. nih.govnihr.ac.uk A phase 2/3 trial demonstrated that Arimoclomol, when used in combination with miglustat, resulted in a statistically significant and clinically meaningful stabilization of disease progression compared to placebo. nih.gov Patients receiving the combination therapy showed slower disease progression as measured by the 4-domain NPC Clinical Severity Scale. hcplive.com This successful combination strategy led to the FDA's approval of Arimoclomol for NPC in combination with miglustat. neurologylive.comhcplive.comfda.gov
In the field of ALS, while a phase 3 trial of Arimoclomol as a monotherapy did not meet its primary efficacy endpoints, the concept of combination therapy remains a key future direction. mdpi.comalsnewstoday.comneurologylive.com Given the complex pathology of ALS, which involves protein aggregation, neuroinflammation, and excitotoxicity, future research could explore combining Arimoclomol's proteostatic effects with drugs targeting these other mechanisms. Although the initial trials were not successful, they provided valuable data and highlighted the challenges of treating this heterogeneous disease. alsnewstoday.com
Arimoclomol (citrate) in Conjunction with Histone Deacetylase (HDAC) Inhibitors
The exploration of Arimoclomol in combination with other therapeutic agents represents a key strategy to address complex disease mechanisms, particularly in neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS). One promising approach involves the co-administration of Arimoclomol with Histone Deacetylase (HDAC) inhibitors. biorxiv.org The rationale for this combination is to leverage two distinct but potentially complementary mechanisms of action. Arimoclomol is known as a co-inducer of the heat shock response (HSR), amplifying the production of Heat Shock Proteins (HSPs) in stressed cells. biorxiv.orgresearchgate.net HDAC inhibitors, on the other hand, promote a more open chromatin structure, which can facilitate the transcription of various genes, including those involved in cellular protection and proteostasis. biorxiv.orgnih.gov
Research in primary culture models of familial ALS has investigated the effects of combining Arimoclomol with class I HDAC inhibitors such as SAHA (vorinostat) and RGFP963. nih.govnih.gov These studies aimed to determine if promoting active chromatin for transcription via HDAC inhibition could enhance the HSR-amplifying effects of Arimoclomol. biorxiv.org The combination has been tested in motor neurons expressing different familial ALS-linked variants, including those in superoxide (B77818) dismutase 1 (SOD1), TAR DNA binding protein 43 kDa (TDP-43), and fused in sarcoma (FUS). biorxiv.orgnih.gov The findings suggest that the efficacy of this combination therapy is not uniform and can be highly dependent on the specific genetic context of the disease. nih.gov For instance, a combination of SAHA and Arimoclomol was shown to be more effective than either drug alone in increasing the number of motor neurons expressing HSPA1A in a SOD1G93A model. nih.gov This suggests a potential for synergistic action where HDAC inhibitors create a permissive transcriptional environment that is then exploited by Arimoclomol to boost HSP expression.
Synergistic Effects on Heat Shock Protein Expression and Disease Biomarkers
The synergistic potential of combining Arimoclomol with HDAC inhibitors extends beyond general HSP expression to specific disease-relevant biomarkers. nih.govbiorxiv.org The interaction between these compounds produces variable and complex effects on both HSPs and markers of cellular toxicity, which differ depending on the ALS variant being studied. biorxiv.orgnih.gov
In motor neurons expressing FUSR521G, HDAC inhibition helped preserve the nuclear localization of FUS, a key pathological hallmark. nih.gov Arimoclomol was found to be as effective as HDAC inhibition in this regard, and the combination of the two was even more effective, pointing to a synergistic or additive effect on this specific biomarker. biorxiv.orgnih.gov However, this enhanced effect on nuclear FUS was not accompanied by an induction of HSPA1A, indicating that the neuroprotective mechanism in this context may be independent of the canonical heat shock response. nih.gov
Conversely, in models expressing TDP-43 variants, Arimoclomol on its own failed to induce HSPA1A or preserve Hspa8 mRNA levels. biorxiv.orgnih.gov Despite this lack of effect on HSP expression, it did demonstrate other neuroprotective properties, such as preserving nuclear TDP-43 and the chromatin remodeling complex component Brg1. biorxiv.orgnih.gov Studies have shown that treatment with an HDAC inhibitor (SAHA) in a TDP-43 mouse model could delay pathology onset, and when combined with Arimoclomol, a mitigation of neurodegeneration was sustained. biorxiv.org A synergistic effect was noted in the periphery, with the combination significantly enhancing tubulin acetylation and reducing phosphorylated TDP-43 accumulation in the sciatic nerve. biorxiv.org
| ALS Model | Treatment | Observed Effect on Biomarkers | Reference |
|---|---|---|---|
| SOD1G93A | Arimoclomol + SAHA (HDACi) | More motor neurons immunopositive for HSPA1A compared to either drug alone. | nih.gov |
| FUSR521G | Arimoclomol + HDACi | More effective in preserving nuclear FUS than either drug alone; no induction of HSPA1A. | biorxiv.orgnih.gov |
| TDP-43 | Arimoclomol | Preserved nuclear TDP-43 and Brg1, but failed to induce HSPA1A. | biorxiv.orgnih.gov |
| TDP-43 Mouse Model | Arimoclomol + SAHA (HDACi) | Sustained mitigation of neurodegeneration; synergistic reduction of pTDP-43 in sciatic nerve. | biorxiv.org |
Pharmacological and Mechanistic Research Considerations in Preclinical Development
Blood-Brain Barrier Permeability Studies
A critical attribute for any therapeutic agent targeting neurodegenerative diseases is the ability to cross the blood-brain barrier (BBB) to reach its site of action within the central nervous system (CNS). mndassociation.org Preclinical and clinical studies have consistently demonstrated that Arimoclomol, an orally available small molecule, effectively penetrates the BBB. researchgate.neteuropa.euomicsonline.orgnih.gov
Pharmacokinetic analyses from studies in patients with ALS confirmed the presence of Arimoclomol in cerebrospinal fluid (CSF), with levels increasing in correspondence with the administered dose. researchgate.netnih.gov This provides direct evidence of its ability to cross the BBB in humans. researchgate.net This characteristic is considered a significant advantage, as many existing therapies for neurological conditions are limited by their inability to access the brain and spinal cord. gaucherdiseasenews.com The CNS penetration of Arimoclomol underpins its development for a range of neurological disorders, including lysosomal storage diseases like Niemann-Pick disease type C (NPC) and Gaucher disease, as well as motor neuron diseases. omicsonline.orggaucherdiseasenews.combiorxiv.org
Off-Target Pharmacology and Selectivity Profiling
The primary mechanism of Arimoclomol is understood to be the prolonged activation of Heat Shock Factor-1 (HSF-1), which amplifies the production of HSPs in stressed cells. researchgate.netomicsonline.org However, comprehensive profiling is essential to understand any off-target effects that could contribute to its therapeutic profile or potential liabilities.
Research has revealed that Arimoclomol's benefits may not be solely derived from HSF-1 activation. In certain ALS models, Arimoclomol exerted neuroprotective effects even without inducing key heat shock proteins, suggesting the involvement of alternative pathways. biorxiv.orgnih.gov A significant finding in the context of NPC points to a distinct mechanism involving the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. nih.gov Studies have shown that Arimoclomol can promote the translocation of transcription factors TFEB and TFE3 to the nucleus. nih.gov This activation, in turn, increases the expression of CLEAR genes, including NPC1, which are vital for regulating lysosomal function and autophagy. nih.gov This improvement in lysosomal function helps reduce the accumulation of stored lipids characteristic of NPC. nih.gov It is important to note, however, that some of these effects on TFEB/TFE3 and lipid reduction in patient-derived cells were observed at concentrations significantly higher than those typically reached in clinical use, which is a key consideration for its selectivity profile. fda.gov
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling in Disease Models
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial tool in drug development that links drug exposure (pharmacokinetics) to the biological effect (pharmacodynamics). nih.govnih.gov For Arimoclomol, establishing a clear PK-PD relationship in preclinical disease models is vital for optimizing dosing and predicting clinical efficacy. catapult.org.uk This involves correlating the concentration of Arimoclomol in plasma and target tissues, such as the CNS, with specific pharmacodynamic biomarkers. catapult.org.uk
Preclinical studies have provided the foundational data for such modeling. Pharmacokinetic studies have characterized Arimoclomol as having dose-linear exposures. researchgate.net Pharmacodynamic assessments have identified several relevant biomarkers. In models of NPC, these include HSP70, which serves as a marker of target engagement, and indicators of lipid burden like cholestane-triol. europa.eunih.gov In ALS mouse models, pharmacodynamic readouts have included improvements in muscle function and an increase in motor neuron survival. researchgate.net
By integrating these data, PK-PD modeling can help to understand the dose- and time-dependent effects of Arimoclomol on its targets. catapult.org.ukfrontiersin.org For example, modeling can connect the dose-dependent increases in CSF Arimoclomol concentrations with the degree of HSP70 induction or the extent of reduction in a disease-specific biomarker. researchgate.netnih.gov This quantitative understanding is essential for translating findings from animal models to human clinical trials, informing the selection of dosing regimens that are most likely to achieve a meaningful therapeutic effect while minimizing potential toxicity. catapult.org.ukplos.org
Translational Research Implications
The advanced research into Arimoclomol's mechanisms and pharmacological profile carries significant translational implications for its future development and clinical application. The confirmed ability of Arimoclomol to cross the blood-brain barrier is a foundational asset, positioning it as a viable candidate for a wide spectrum of CNS disorders where target engagement in the brain is paramount. researchgate.netgaucherdiseasenews.com
The investigation of Arimoclomol in combination with HDAC inhibitors points toward a future of more sophisticated, multi-pronged therapeutic strategies. biorxiv.orgfrontiersin.org The finding that synergistic effects can be achieved in specific genetic contexts of ALS suggests that future clinical trials could be designed with greater precision, potentially stratifying patients based on genetic biomarkers to maximize the likelihood of a positive outcome. nih.govnih.gov This approach addresses the inherent complexity of neurodegenerative diseases by targeting multiple pathogenic pathways simultaneously. biorxiv.org
Furthermore, the discovery of Arimoclomol's impact on the TFEB/TFE3-mediated CLEAR network expands its mechanistic scope beyond the heat shock response. nih.gov This has profound translational implications, opening up new research avenues into its potential use for a broader range of lysosomal storage disorders and other conditions characterized by impaired cellular clearance mechanisms. Finally, the application of PK-PD modeling is critical for bridging the gap between preclinical data and clinical use. catapult.org.uk A robust understanding of the exposure-response relationship is essential for optimizing dosing strategies in human trials, which may help overcome challenges encountered in past clinical studies and improve the probability of demonstrating efficacy in future investigations. mndassociation.orgals-mnd.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Arimoclomol |
| Arimoclomol citrate |
| BGP-15 |
| Brg1 |
| Celastrol (B190767) |
| Cholestane-triol |
| FUS |
| HSPA1A |
| HSPA8 |
| HSP70 |
| Lyso-SM-509 |
| Miglustat |
| RGFP109 |
| RGFP963 |
| SAHA (vorinostat) |
| Superoxide dismutase 1 (SOD1) |
| TAR DNA binding protein 43 kDa (TDP-43) |
| TFEB |
| TFE3 |
Implications of Preclinical Efficacy for Therapeutic Development
The journey of Arimoclomol from a promising preclinical candidate to a potential therapeutic agent has been paved by a substantial body of evidence from various animal models of disease. These preclinical studies have been instrumental in establishing the compound's mechanism of action and providing a strong rationale for its clinical development in a range of protein-misfolding disorders. omicsonline.orgresearchgate.net
A key and consistent finding across numerous preclinical studies is Arimoclomol's ability to amplify the heat shock response (HSR), a natural cellular defense mechanism against stress. omicsonline.orgmndresearch.blog It achieves this by prolonging the activation of Heat Shock Factor-1 (HSF1), which in turn boosts the expression of heat shock proteins (HSPs). omicsonline.orgresearchgate.net Overexpression of HSPs, such as Hsp70, Hsp40, and Hsp27, has demonstrated protective effects in several animal models of neurodegenerative diseases characterized by protein misfolding. omicsonline.org This targeted action on the HSR is believed to rescue defective misfolded proteins, clear protein aggregates, and improve lysosomal function. inpda.orgalzdiscovery.org
In a mouse model of amyotrophic lateral sclerosis (ALS), specifically in transgenic mice overexpressing a mutant form of the SOD1 gene, Arimoclomol treatment led to significant improvements. When administered either before or at the onset of symptoms, the compound extended survival, increased motor unit survival, and delayed the decline in body weight and the onset of disease symptoms. tandfonline.com These encouraging results in a well-established animal model provided a strong impetus for investigating Arimoclomol in human ALS patients. tandfonline.commiami-als.org
Similarly, in a mouse model of Niemann-Pick disease type C (NPC), Arimoclomol demonstrated central nervous system target engagement by activating the heat shock response in the brain. nih.gov This led to a reduction in the accumulation of disease-related lipids, supporting the compound's mechanism of action in this specific lysosomal storage disorder. inpda.orgnih.gov The positive outcomes in these preclinical models were a critical factor in the decision to advance Arimoclomol into clinical trials for NPC. inpda.org
The preclinical success of Arimoclomol extends to other conditions as well. In a mouse model of spinal and bulbar muscular atrophy (SBMA), another motor neuron disease, oral administration of Arimoclomol from symptom onset showed therapeutic potential. researchgate.net Furthermore, in a model of inclusion body myositis (IBM), Arimoclomol was shown to restore muscle function and reduce protein aggregation in muscle cells. researchgate.net
The consistent preclinical efficacy across different disease models underscores the potential of targeting proteostasis as a therapeutic strategy. researchgate.net The ability of Arimoclomol to consistently induce HSP expression and mitigate pathology in these models has been a driving force behind its development for orphan disorders like ALS, NPC, and IBM. omicsonline.orgresearchgate.net
Table 1: Summary of Key Preclinical Findings for Arimoclomol
| Disease Model | Key Findings | Reference(s) |
|---|---|---|
| Amyotrophic Lateral Sclerosis (SOD1G93A mice) | Extended survival, increased motor unit survival, delayed disease onset and weight decline. | tandfonline.com |
| Niemann-Pick Disease Type C (Npc1-/- mice) | Activated CNS heat shock response, reduced accumulation of disease-related lipids. | nih.govmdpi.com |
| Spinal and Bulbar Muscular Atrophy (AR100 mice) | Showed therapeutic potential when administered from symptom onset. | researchgate.net |
| Inclusion Body Myositis | Restored muscle function, reduced protein aggregation in muscle cells. | researchgate.net |
Consideration of Disease Heterogeneity in Preclinical Therapeutic Strategy
A significant challenge in the development of therapies for many neurodegenerative and rare diseases is the inherent heterogeneity of these conditions. This variability can manifest in the age of onset, the rate of progression, and the specific clinical symptoms, even among individuals with the same genetic mutation. nih.goveuropa.eu Recognizing and addressing this heterogeneity is crucial for designing effective preclinical studies and, ultimately, for successful therapeutic development.
In the context of Arimoclomol, preclinical strategies have, to some extent, attempted to account for this disease variability. For instance, in the SOD1G93A mouse model of ALS, studies have evaluated the efficacy of Arimoclomol when administered at different stages of the disease—presymptomatically and at the onset of symptoms. tandfonline.com This approach acknowledges that the timing of intervention can be a critical factor in a disease with a variable course. The finding that Arimoclomol was effective in both scenarios provided a more robust rationale for its potential use in a patient population with varying disease stages. tandfonline.com
Furthermore, the investigation of Arimoclomol in different genetic subtypes of a disease is another important consideration. In a phase II trial for ALS, patients were specifically screened for SOD1 mutations, and a subgroup with the A4V mutation was created due to the rapid progression associated with this specific genetic variant. nih.gov While this was a clinical trial design element, it highlights a principle that can be applied to preclinical research: stratifying animal models based on specific mutations to better understand the therapeutic potential in genetically defined subpopulations.
The clinical presentation of Niemann-Pick disease type C is notably heterogeneous, with the age of neurological symptom onset influencing the aggressiveness of the disease course. nih.gov Individuals with an infantile onset generally experience a more rapid progression than those with juvenile or late-onset disease. nih.gov Preclinical models, while not perfectly replicating the full spectrum of human disease, can be used to study the effects of a therapeutic agent on specific pathological hallmarks that may be common across different clinical presentations. For Arimoclomol in NPC, preclinical studies focused on its ability to activate the heat shock response and reduce lipid accumulation, fundamental aspects of the disease's pathology. nih.gov
The challenge of disease heterogeneity also underscores the importance of using multiple, complementary outcome measures in preclinical studies. Relying on a single endpoint, such as survival, may not fully capture the therapeutic benefit in a heterogeneous disease. The preclinical evaluation of Arimoclomol in ALS, for example, included assessments of motor unit survival, muscle fatigue, and body weight, providing a more comprehensive picture of its effects. tandfonline.com
Future preclinical research with Arimoclomol and other compounds targeting fundamental cellular processes like proteostasis could benefit from more sophisticated approaches to address disease heterogeneity. This might include the use of multiple animal models that recapitulate different aspects of a disease, the stratification of these models based on genetic or pathological markers, and the analysis of a broad range of behavioral and molecular endpoints. Such a nuanced preclinical strategy would likely lead to more informative data and a higher probability of success in subsequent clinical trials.
Potential Applications Beyond Established Research Areas
The mechanism of action of Arimoclomol, centered on the amplification of the heat shock response and the enhancement of cellular protein quality control, suggests its therapeutic potential may extend beyond the neurodegenerative and rare diseases for which it has been primarily investigated. omicsonline.orgresearchgate.net
Role in Aging-Related Cellular Damage and Proteostasis Maintenance
The process of aging is intrinsically linked to a decline in the efficiency of the proteostasis network. numberanalytics.comfrontiersin.org This age-related decline in protein homeostasis can lead to the accumulation of misfolded and damaged proteins, a hallmark of many age-related diseases. numberanalytics.comnih.gov The cellular machinery responsible for maintaining proteostasis, including molecular chaperones and degradation systems, becomes less robust with age. researchgate.netfrontiersin.org
Given that Arimoclomol acts as a co-inducer of the heat shock response, a critical component of the proteostasis network, it holds theoretical promise in mitigating some of the cellular damage associated with aging. omicsonline.orgfrontiersin.org By bolstering the cell's natural ability to cope with protein misfolding, Arimoclomol could potentially help maintain cellular health and function in the face of age-related stress. researchgate.net
Postmitotic cells, such as neurons, are particularly vulnerable to disturbances in proteostasis, as they cannot dilute out damaged proteins through cell division. researchgate.netfrontiersin.org The age-related decline in proteostasis capacity is a significant risk factor for neurodegenerative diseases like Alzheimer's and Parkinson's disease, which are characterized by the aggregation of specific proteins. numberanalytics.comfrontiersin.org Interventions that enhance cellular proteostasis capacity, such as treatment with Arimoclomol, are therefore considered a promising therapeutic strategy for these conditions. researchgate.netfrontiersin.org
While Arimoclomol has not been extensively studied specifically for aging or age-related health concerns, its fundamental mechanism of action aligns with the goal of promoting healthy aging at a cellular level. alzdiscovery.org Future research could explore the potential of Arimoclomol to counteract the age-related decline in proteostasis and its consequences in various tissues and organ systems.
Exploration in Other Rare Protein-Misfolding Diseases
The therapeutic principle behind Arimoclomol—enhancing the cellular machinery to clear misfolded proteins—is not limited to ALS, NPC, or IBM. A wide array of rare diseases are caused by mutations that lead to the misfolding and subsequent dysfunction or aggregation of a specific protein. mndresearch.blogmdpi.com
The potential applicability of Arimoclomol in other lysosomal storage diseases, beyond NPC, is a logical area for future investigation. For instance, preclinical studies have suggested that Arimoclomol could be beneficial in conditions like Gaucher disease and Fabry disease, where the underlying pathology also involves misfolded proteins and lysosomal dysfunction. inpda.orgmdpi.com
Furthermore, the broad therapeutic relevance of HSP co-inducers like Arimoclomol could extend to a variety of neurodegenerative disorders characterized by protein misfolding, including Alzheimer's disease and Parkinson's disease. omicsonline.org The accumulation of abnormal proteins such as β-amyloid, tau, and α-synuclein is a central feature of these diseases, and enhancing the cell's ability to clear these toxic species could be a viable therapeutic approach. mdpi.com
The success of Arimoclomol in preclinical models of diverse proteinopathies suggests a "pipeline in a pill" potential, where a single compound could be repurposed for multiple rare diseases that share a common underlying mechanism of protein misfolding. omicsonline.org This approach is particularly attractive for rare diseases, where the small patient populations often make traditional drug development challenging.
Future research should focus on identifying other rare protein-misfolding diseases where the amplification of the heat shock response could be beneficial. This would involve in-depth preclinical studies using relevant cell and animal models to assess the efficacy of Arimoclomol in correcting the specific protein-folding defects associated with each disease.
Table 2: Investigated and Potential Future Applications of Arimoclomol
| Disease Area | Status | Rationale | Reference(s) |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Investigated in clinical trials | Addresses protein misfolding, a hallmark of ALS. | omicsonline.orgmndresearch.blogtandfonline.com |
| Niemann-Pick Disease Type C (NPC) | Investigated in clinical trials | Targets protein misfolding and improves lysosomal function. | inpda.orgnih.govnih.gov |
| Inclusion Body Myositis (sIBM) | Investigated in clinical trials | Addresses protein aggregation in muscle cells. | omicsonline.orgmndresearch.bloginpda.org |
| Gaucher Disease | Potential Application | May rescue misfolded glucocerebrosidase enzyme. | inpda.org |
| Aging-Related Cellular Damage | Potential Application | May counteract the age-related decline in proteostasis. | researchgate.netnumberanalytics.comfrontiersin.org |
| Other Rare Protein-Misfolding Diseases | Potential Application | Broad applicability for diseases caused by protein misfolding. | omicsonline.orgmdpi.com |
Q & A
Q. What is the proposed molecular mechanism of arimoclomol in neurodegenerative disease models, and how can this be experimentally validated?
Arimoclomol amplifies the heat shock response (HSR) by stabilizing the interaction between heat shock factor 1 (HSF1) and HSP90, prolonging HSF1 activation and upregulating chaperones like HSP70 . To validate this:
- In vitro : Use stress models (e.g., heat shock, proteasome inhibition) and measure HSP70 via Western blot or qPCR.
- In vivo : Administer arimoclomol in transgenic models (e.g., SOD1G93A mice) and assess HSP70 levels in spinal cord tissue via immunohistochemistry .
- Functional assays : Monitor protein aggregation (e.g., ubiquitin-positive inclusions) in ALS models using sedimentation assays or filter-trap methods .
Q. What pharmacokinetic (PK) parameters are critical for designing preclinical studies with arimoclomol?
Key PK parameters from mouse studies include:
- Low brain:plasma ratio (0.1–0.3), necessitating high systemic doses for CNS efficacy .
- Half-life : ~1–2 hours, supporting thrice-daily dosing in chronic models .
- Dose optimization : Limit concentrations to <10 μM in cellular assays to avoid off-target kinase activity (e.g., FGR kinases) .
Methodological recommendation: Use LC-MS/MS for plasma and brain exposure quantification, paired with target engagement assays (e.g., HSP70 induction) .
Q. How does arimoclomol demonstrate efficacy in SOD1-linked ALS models, and what outcome measures are most relevant?
In SOD1G93A mice, arimoclomol improves motor function and extends lifespan by reducing protein aggregation and enhancing chaperone activity . Critical outcome measures:
- Functional : Rotarod performance, grip strength, and survival .
- Pathological : Quantify spinal motor neuron survival and ubiquitin-positive aggregates via immunohistochemistry .
- Biochemical : Measure HSP70 upregulation in spinal cord lysates .
Note: Efficacy is time-dependent; late-stage treatment (post-symptomatic) improves function but not survival .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between preclinical models and clinical trials in ALS?
Preclinical success in SOD1G93A mice (delayed progression, ~20% lifespan extension ) contrasts with failed Phase III trials (e.g., ORARIALS-01 ). Contributing factors:
- Model limitations : SOD1 mutations account for <2% of ALS cases; sporadic ALS lacks robust preclinical models .
- Dosing : Preclinical efficacy requires early intervention, while clinical trials enroll symptomatic patients .
- Outcome measures : Preclinical biomarkers (HSP70, aggregates) may not translate to clinical functional scales (ALSFRS-R) .
Methodological recommendation: Use patient-derived iPSC motor neurons to bridge preclinical-clinical gaps and identify responsive subpopulations .
Q. What strategies are recommended to identify arimoclomol’s molecular targets given its polypharmacology?
Arimoclomol binds weakly to kinases (e.g., FGR) and lacks a defined primary target . Approaches to elucidate targets:
- Chemical proteomics : Use arimoclomol analogues with photoaffinity labels for pulldown assays in disease-relevant cells .
- SAR studies : Synthesize enantiopure derivatives (e.g., (R)-arimoclomol) to isolate target-specific effects .
- Genetic screens : CRISPR/Cas9 knockout libraries in cellular models to identify HSP70-independent pathways .
Q. How should researchers optimize dosing regimens to balance efficacy and off-target effects?
- In vitro : Perform concentration-response curves with kinase inhibition panels (IC50 for FGR = ~5 μM) .
- In vivo : Monitor plasma exposure relative to brain penetration; adjust doses to maintain free brain concentrations below promiscuity thresholds .
- Clinical extrapolation : Use PK/PD modeling from mouse-to-human allometric scaling to predict effective doses .
Q. What methodological considerations are critical for assessing arimoclomol’s long-term effects in chronic models?
- Study duration : Align with disease progression timelines (e.g., 48-month open-label extensions in NPC trials ).
- Outcome scalability : Use validated severity scales (e.g., 4D/5D-NPCCSS) for longitudinal tracking .
- Safety monitoring : Regularly assess liver/kidney function and OCT2 transporter inhibition (creatinine clearance) .
Data Analysis and Translational Challenges
Q. How can researchers validate HSP70 as a biomarker for arimoclomol response in heterogeneous patient populations?
- Tissue-specific analysis : Measure HSP70 in CSF or blood exosomes via ELISA, correlating with clinical scores .
- Dynamic vs. basal levels : Stress-inducing protocols (e.g., heat shock) may be required to amplify chaperone induction .
- Multi-omics integration : Pair HSP70 data with proteomic/metabolomic profiles to identify co-varying pathways .
Q. What experimental designs address the interplay between arimoclomol and standard therapies (e.g., miglustat in NPC)?
Q. How can clinical trial designs be improved for rare diseases like IBM or NPC?
- Remote assessments : Leverage wearable sensors for real-time motor function tracking, reducing site visit bias .
- Adaptive protocols : Allow dose adjustments based on PK/PD data (e.g., brain exposure in NPC) .
- Patient stratification : Genotype subgroups (e.g., NPC1 missense vs. null mutations) to identify responders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
